(1E)-3-(Dimethylamino)prop-1-ene-1-boronic acid pinacol ester
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Overview
Description
Dimethyl[(2E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-yl]amine is a compound that features a boron-containing dioxaborolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl[(2E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-yl]amine typically involves the reaction of a suitable amine with a boronic ester. One common method involves the use of N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline as a starting material . The reaction conditions often include the use of solvents such as methanol and inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Dimethyl[(2E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-yl]amine can undergo various chemical reactions, including:
Oxidation: The boron-containing ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different boron-containing derivatives.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while substitution reactions can produce a variety of substituted amines .
Scientific Research Applications
Dimethyl[(2E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-yl]amine has several applications in scientific research:
Biology: The compound can be used in the development of boron-containing drugs and as a probe in biological assays.
Medicine: Its derivatives are explored for potential therapeutic applications, including cancer treatment.
Industry: It is used in the production of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of dimethyl[(2E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-yl]amine involves its interaction with molecular targets through its boron-containing ring. The boron atom can form reversible covalent bonds with nucleophiles, making it a versatile intermediate in various chemical reactions. The compound can also participate in electron transfer processes, influencing its reactivity and interaction with other molecules .
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 2,2-Dimethyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-pyridin-2-yl]-propionamide
Uniqueness
Dimethyl[(2E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-yl]amine is unique due to its specific structural features, such as the presence of a dioxaborolane ring and a dimethylamino group.
Properties
Molecular Formula |
C11H22BNO2 |
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Molecular Weight |
211.11 g/mol |
IUPAC Name |
N,N-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-amine |
InChI |
InChI=1S/C11H22BNO2/c1-10(2)11(3,4)15-12(14-10)8-7-9-13(5)6/h7-8H,9H2,1-6H3 |
InChI Key |
UJSRLOVNMFLVSL-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CCN(C)C |
Origin of Product |
United States |
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